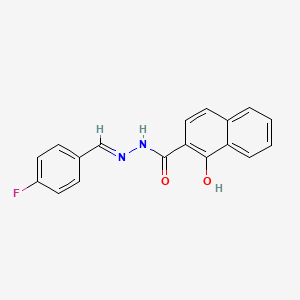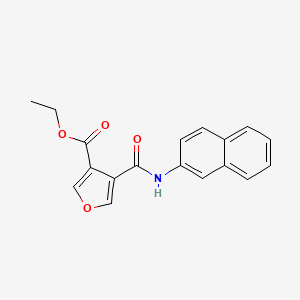
3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, methoxy groups, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-methoxy-5-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of derivatives with different substituents.
Oxidation: Formation of aldehydes or acids.
Hydrolysis: Formation of corresponding amines and sulfonic acids.
Aplicaciones Científicas De Investigación
3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzenesulfonamide
- 4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups The presence of both chloro and methoxy groups on the benzene ring, along with the sulfonamide linkage, imparts distinct chemical properties that differentiate it from similar compounds
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-15(21-3)13(8-10)17-22(18,19)11-5-7-14(20-2)12(16)9-11/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGYTFHFUDWFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)
![2-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B5724020.png)
![5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5724027.png)
![1-[(2,4-Dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5724034.png)

![3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5724050.png)
![N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5724054.png)


![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B5724069.png)
![(1Z)-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5724113.png)

